molecular formula C17H26O4 B2518694 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid CAS No. 83237-15-4

3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid

Cat. No.: B2518694
CAS No.: 83237-15-4
M. Wt: 294.391
InChI Key: WOTFHQUHCWABLM-UHFFFAOYSA-N
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Description

The compound "3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid" is a complex organic molecule that features a cyclohexadienone core structure substituted with hydroxy, propanoic acid, and tertiary butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid, you typically start with a suitable substituted cyclohexadienone precursor. The synthesis involves:

  • Hydroxylation of the cyclohexadienone core using suitable oxidants.

  • Introduction of tertiary butyl groups via alkylation reactions.

  • Propanoic acid group addition through esterification followed by hydrolysis.

Industrial Production Methods

On an industrial scale, the synthesis of such complex molecules is usually performed via multi-step processes that ensure high yields and purity. Catalytic reactions and continuous flow processes are often employed to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The hydroxy group can undergo oxidation to form a ketone or carboxylic acid.

  • Reduction: : The cyclohexadienone moiety can be reduced to form cyclohexanone derivatives.

  • Substitution: : The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using agents like PCC (pyridinium chlorochromate) or KMnO₄.

  • Reduction: : Employing reagents like NaBH₄ (sodium borohydride) or catalytic hydrogenation.

  • Substitution: : Utilizing reagents like SOCl₂ (thionyl chloride) or PBr₃ (phosphorus tribromide).

Major Products Formed from These Reactions

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically yields cyclohexanone derivatives.

  • Substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound's unique structure makes it a valuable intermediate in organic synthesis, serving as a building block for more complex molecules.

Biology and Medicine

In biological contexts, this compound can be studied for its potential bioactivity. It may serve as a lead compound in drug discovery programs.

Industry

Industrially, derivatives of this compound could be utilized in the development of new materials, including polymers and resins.

Mechanism of Action

The biological activity of 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid involves:

  • Interactions with cellular receptors or enzymes.

  • Modulation of specific metabolic pathways.

  • Potential antioxidant activity due to the hydroxy group.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-Hydroxy-3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid.

  • 3-[1-Hydroxy-3,5-diethyl-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid.

Uniqueness

3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid is unique due to the steric effects and hydrophobic interactions introduced by the tertiary butyl groups, which can influence its chemical reactivity and biological activity.

This comprehensive overview should give you a good understanding of the compound. Let me know if there's anything more specific you'd like to explore!

Properties

IUPAC Name

3-(3,5-ditert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-15(2,3)11-9-17(21,8-7-13(18)19)10-12(14(11)20)16(4,5)6/h9-10,21H,7-8H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTFHQUHCWABLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201337878
Record name 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83237-15-4
Record name 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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